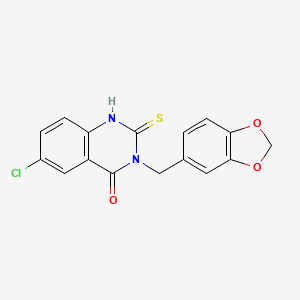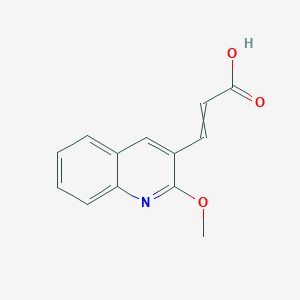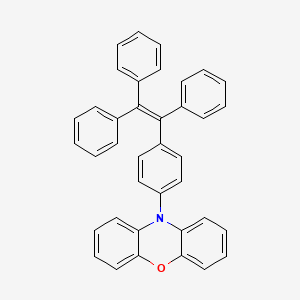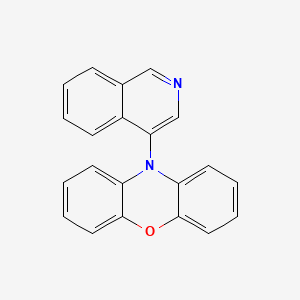
1-(tert-Butyl)-3-chloronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-chloronaphthalene is an organic compound belonging to the naphthalene family It features a tert-butyl group and a chlorine atom attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-chloronaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chloronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butyl)-3-chloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-(tert-Butyl)-3-hydroxynaphthalene.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol derivatives.
Reduction Reactions: The naphthalene ring can undergo reduction to form dihydronaphthalene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 1-(tert-Butyl)-3-hydroxynaphthalene.
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Dihydronaphthalene derivatives.
Applications De Recherche Scientifique
1-(tert-Butyl)-3-chloronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-chloronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their function.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-3-methylnaphthalene: Similar structure but with a methyl group instead of a chlorine atom.
1-(tert-Butyl)-3-hydroxynaphthalene: Formed through substitution of the chlorine atom with a hydroxyl group.
1-(tert-Butyl)-3-nitronaphthalene: Contains a nitro group instead of a chlorine atom.
Propriétés
Formule moléculaire |
C14H15Cl |
|---|---|
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
1-tert-butyl-3-chloronaphthalene |
InChI |
InChI=1S/C14H15Cl/c1-14(2,3)13-9-11(15)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3 |
Clé InChI |
ALECXKNDPPUBFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)


![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)






![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)

